molecular formula C9H5FN2O2S B1406132 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid CAS No. 1388057-04-2

5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid

Cat. No. B1406132
CAS RN: 1388057-04-2
M. Wt: 224.21 g/mol
InChI Key: FNFVRVKYVVASCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid (FTDC) is an organic compound with a wide range of scientific and industrial applications. FTDC is a dicarboxylic acid with two carboxyl groups, one of which is attached to a fluorine atom. It is a colorless solid that is soluble in many organic solvents. FTDC is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of biologically active compounds, such as inhibitors of enzymes and other proteins.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid is not well understood. However, it is believed that 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid acts as an inhibitor of enzymes and other proteins by forming a covalent bond with the active site of the enzyme or protein. This covalent bond prevents the enzyme or protein from carrying out its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid are not well understood. However, studies have shown that 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid can inhibit the activity of enzymes and other proteins. In addition, 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid has been shown to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid is that it can be synthesized relatively easily in the laboratory. In addition, 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid is relatively stable and has a wide range of applications. However, 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid is not suitable for use in humans due to its potential toxicity.

Future Directions

There are a number of potential future directions for research involving 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid. These include further research into the mechanism of action of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid, its biochemical and physiological effects, and its potential applications. In addition, further research is needed to develop new synthesis methods for 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid and to explore its potential toxicity. Finally, further research is needed to explore the potential applications of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid in the synthesis of novel compounds, such as pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid has been used in a variety of scientific research applications. For example, it has been used in the synthesis of novel inhibitors of enzymes and other proteins. 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid has also been used in the synthesis of polymers and agrochemicals. In addition, 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid has been used in the development of new catalysts for the synthesis of organic compounds.

properties

IUPAC Name

5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2S/c10-6-3-1-2-5(4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFVRVKYVVASCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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